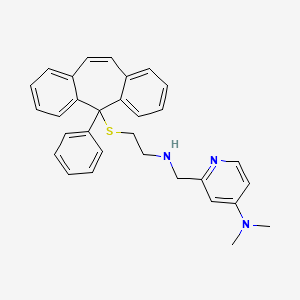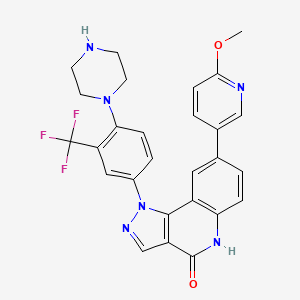![molecular formula C23H22ClN5O5 B12375605 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a chloropyrrolo[2,3-d]pyrimidine moiety, which is known for its biological activity, and a dihydroxyoxolane ring, which contributes to its chemical reactivity.
Métodos De Preparación
The synthesis of 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide involves multiple steps, including the formation of the chloropyrrolo[2,3-d]pyrimidine core, the attachment of the dihydroxyoxolane ring, and the final acetylation and amination steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The dihydroxyoxolane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The chloropyrrolo[2,3-d]pyrimidine moiety can be reduced to form amines or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrrolo[2,3-d]pyrimidine moiety is known to bind to certain proteins, inhibiting their activity and leading to various biological effects. The dihydroxyoxolane ring may also play a role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar compounds include other chloropyrrolo[2,3-d]pyrimidine derivatives and dihydroxyoxolane-containing molecules. What sets 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide apart is its unique combination of these two moieties, which gives it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22ClN5O5 |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide |
InChI |
InChI=1S/C23H22ClN5O5/c1-13(30)28(8-3-5-14-4-2-6-15(10-14)21(25)33)11-17-18(31)19(32)23(34-17)29-9-7-16-20(24)26-12-27-22(16)29/h2,4,6-7,9-10,12,17-19,23,31-32H,8,11H2,1H3,(H2,25,33)/t17-,18?,19+,23-/m1/s1 |
Clave InChI |
JEDZYJPENKVRJZ-HODFGBNWSA-N |
SMILES isomérico |
CC(=O)N(CC#CC1=CC(=CC=C1)C(=O)N)C[C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)O)O |
SMILES canónico |
CC(=O)N(CC#CC1=CC(=CC=C1)C(=O)N)CC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)




